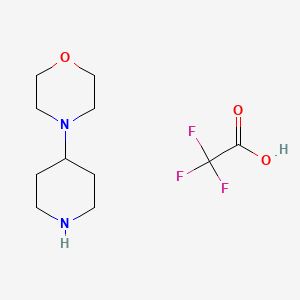

4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-ylmorpholine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.C2HF3O2/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;3-2(4,5)1(6)7/h9-10H,1-8H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOBWSNMRLIOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-97-7 | |

| Record name | Morpholine, 4-(4-piperidinyl)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)morpholine trifluoroacetate salt, a key building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, and detailed analytical characterization. Furthermore, this guide will explore its diverse applications in the development of novel therapeutics, offering insights into its role as a pharmacophore in targeting various receptors and signaling pathways. The discussion will also address the critical considerations surrounding the use of trifluoroacetate salts in drug development, providing a balanced perspective for researchers.

Introduction: The Significance of the 4-(Piperidin-4-yl)morpholine Scaffold

The 4-(Piperidin-4-yl)morpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The combination of the piperidine and morpholine rings offers a unique three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] This scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as in the development of treatments for inflammatory diseases and cancer.[2][4][5]

The trifluoroacetate (TFA) salt form is frequently encountered during the synthesis and purification of novel compounds, primarily due to the widespread use of trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] While convenient for initial studies, the choice of the TFA salt has implications for biological activity and subsequent drug development, a topic that will be critically examined in this guide.[7][8]

Chemical Structure and Properties

The core structure of 4-(Piperidin-4-yl)morpholine consists of a piperidine ring substituted at the 4-position with a morpholine ring. In the trifluoroacetate salt, the basic nitrogen atoms of the piperidine and/or morpholine rings are protonated and form an ionic bond with the trifluoroacetate anion (CF₃COO⁻).

Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine and its Trifluoroacetate Salt

| Property | 4-(Piperidin-4-yl)morpholine (Free Base) | 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt |

| Molecular Formula | C₉H₁₈N₂O | C₁₁H₁₉F₃N₂O₃ |

| Molecular Weight | 170.25 g/mol [9] | 284.28 g/mol [10] |

| Appearance | White to off-white solid | White solid[10] |

| Melting Point | 40-43 °C[10] | Not explicitly reported, but the free base melts at 40-43 °C. |

| Boiling Point | 100-115 °C at 0.15-0.20 mm Hg[10] | Not applicable |

| Solubility | Soluble in water and common organic solvents. | Expected to have good solubility in water and polar organic solvents. |

Synthesis and Characterization

The synthesis of 4-(Piperidin-4-yl)morpholine trifluoroacetate salt can be achieved through a multi-step process, culminating in the deprotection of a protected piperidine precursor and subsequent salt formation.

Synthetic Protocol

A representative synthesis involves the reductive amination of a protected piperidone, followed by deprotection and salt formation.[10]

Experimental Protocol: Synthesis of 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt [10]

-

Reductive Amination: To a stirred solution of tert-butyl 4-oxo-piperidine-1-carboxylate in a suitable solvent such as tetrahydrofuran (THF), add morpholine and a titanium-based catalyst (e.g., tetraisopropyl titanate). Stir the reaction mixture at room temperature.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture and continue stirring overnight.

-

Work-up: Quench the reaction with water. Filter the mixture and concentrate the filtrate. Partition the residue between an organic solvent (e.g., ether) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Deprotection and Salt Formation: Dissolve the resulting solid in a solution of trifluoroacetic acid in a suitable solvent like dichloromethane. Stir at room temperature.

-

Isolation: Remove the solvent and lyophilize the residue to obtain 4-(Piperidin-4-yl)morpholine trifluoroacetate as a white solid.[10]

Caption: Synthetic workflow for 4-(Piperidin-4-yl)morpholine trifluoroacetate salt.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of the parent compound. For 4-(Piperidin-4-yl)morpholine, the protonated molecule ([M+H]⁺) is observed at an m/z of 171.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of 4-(Piperidin-4-yl)morpholine would show characteristic signals for the protons on the piperidine and morpholine rings. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be indicative of the ring structures.[11][12]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would display distinct signals for the carbon atoms of the piperidine and morpholine rings, with the carbons attached to heteroatoms appearing at lower field.[13][14][15]

-

¹⁹F NMR: For the trifluoroacetate salt, ¹⁹F NMR is a powerful tool to confirm the presence and quantify the trifluoroacetate counter-ion.[16]

-

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-N, C-O, and N-H bonds would be expected. The trifluoroacetate counter-ion would also exhibit strong characteristic absorption bands.[17][18]

Table 2: Expected Analytical Data for 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt

| Analytical Technique | Expected Observations |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 171 (for the free base)[10] |

| ¹H NMR | Complex multiplet signals corresponding to the piperidine and morpholine ring protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the piperidine and morpholine rings. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group of the trifluoroacetate anion. |

| FT-IR | Characteristic peaks for C-H, C-N, C-O, and N-H stretching and bending vibrations, as well as strong absorptions for the trifluoroacetate anion. |

Applications in Drug Discovery and Medicinal Chemistry

The 4-(Piperidin-4-yl)morpholine scaffold is a versatile building block for the synthesis of a wide array of pharmacologically active compounds.

Role as a Pharmacophore

The piperidine and morpholine rings can serve as key pharmacophoric elements, engaging in crucial interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors or can be protonated to form ionic interactions. The overall shape and conformational flexibility of the scaffold allow it to fit into diverse binding pockets.

Therapeutic Targets

Derivatives of 4-(Piperidin-4-yl)morpholine have shown activity against a variety of therapeutic targets:

-

VLA-4 Antagonists: Morpholinyl-4-piperidinylacetic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[4] Oral administration of these compounds has shown efficacy in animal models of airway inflammation.[4]

-

Histamine H₃ and Sigma-1 Receptor Antagonists: Certain piperidine derivatives incorporating the 4-morpholinopiperidine scaffold have demonstrated dual antagonist activity at histamine H₃ and sigma-1 receptors, suggesting potential applications in the treatment of neuropathic pain.[19]

-

Dopamine D₄ Receptor Antagonists: The morpholine scaffold has been a key element in the development of potent and selective dopamine D₄ receptor antagonists, which are being investigated for the treatment of CNS disorders such as Parkinson's disease-related dyskinesias.[5]

-

Anticancer Agents: The piperidine and morpholine moieties are found in known antitumor drugs, and novel quinoxaline derivatives incorporating these scaffolds have shown promising cytotoxic activity against various cancer cell lines.[2]

-

Antidiabetic Agents: Derivatives of 4-(piperidin-4-yl)morpholine have been investigated for their potential as antidiabetic agents, with some compounds acting as positive allosteric modulators of the GLP-1 receptor.[3]

Signaling Pathway Involvement: VLA-4 Antagonism

As potent VLA-4 antagonists, 4-(Piperidin-4-yl)morpholine derivatives can modulate downstream signaling pathways involved in cell adhesion and inflammation. VLA-4, expressed on leukocytes, binds to vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells, a critical step in the recruitment of inflammatory cells to tissues. By blocking this interaction, these antagonists can inhibit leukocyte trafficking and subsequent inflammatory responses.

Caption: Mechanism of action of a 4-(Piperidin-4-yl)morpholine derivative as a VLA-4 antagonist.

The Trifluoroacetate Salt Form: A Critical Perspective

The use of trifluoroacetate salts in drug discovery warrants careful consideration due to the potential for the TFA counter-ion to influence experimental outcomes.

Advantages of TFA Salts in Early Development

-

Ease of Formation: TFA salts are readily formed during the standard purification of synthetic compounds by RP-HPLC using TFA as a mobile phase modifier.[6]

-

Good Solubility: TFA salts often exhibit good solubility in aqueous and organic solvents, facilitating their use in initial biological screening assays.

-

Improved Lyophilizate Cake: In some cases, TFA salts can result in a more manageable lyophilized powder compared to other salt forms.[6]

Potential Drawbacks and Considerations

-

Biological Activity of TFA: The trifluoroacetate anion itself can exhibit biological activity, potentially confounding the interpretation of assay results.[7][8] It has been reported to both inhibit and, in some cases, promote cell proliferation.[7][8]

-

Regulatory Scrutiny: Regulatory agencies may view TFA salts with greater scrutiny compared to more common pharmaceutical salts like hydrochloride or acetate, due to concerns about potential toxicity.[7]

-

Immunogenicity: There is some concern that TFA salts could induce undesirable immune responses, although some FDA-approved drugs exist as TFA salts without reported issues.[6]

-

Impact on Physicochemical Properties: The choice of counter-ion can significantly impact a compound's stability, solubility, and hygroscopicity.

Mitigating Risks and Best Practices

-

Control Experiments: When using TFA salts in biological assays, it is crucial to include a "TFA alone" control to assess any effects of the counter-ion.[8]

-

Salt Exchange: For lead compounds progressing to later stages of development, it is often advisable to perform a salt exchange to a more pharmaceutically acceptable form, such as hydrochloride or acetate.[6]

-

Thorough Characterization: Regardless of the salt form, a thorough characterization of the material is essential to ensure its identity, purity, and stoichiometry.

Conclusion

4-(Piperidin-4-yl)morpholine trifluoroacetate salt is a valuable and readily accessible intermediate for the synthesis of a wide range of biologically active molecules. Its versatile scaffold has been successfully exploited to develop potent modulators of various therapeutic targets. While the trifluoroacetate salt form is convenient for early-stage research, a comprehensive understanding of its potential impact on biological assays and downstream development is critical. By employing rigorous experimental design, including appropriate controls and consideration of alternative salt forms, researchers can effectively leverage the potential of this important building block in the quest for novel therapeutics.

References

- 1. 4-Morpholinopiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 4-(PIPERIDIN-4-YL)-MORPHOLINE | 436099-97-7 [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. scribd.com [scribd.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate, a compound of interest in contemporary drug discovery and development. In the absence of extensive, publicly available experimental data for the trifluoroacetate salt, this guide will focus on the detailed characterization of the parent molecule, 4-(Piperidin-4-yl)morpholine, and provide expert analysis on the anticipated influence of the 2,2,2-trifluoroacetate counter-ion on its properties. This approach is designed to empower researchers with a robust understanding of the molecule's behavior, enabling informed decisions in formulation, analytical method development, and pharmacokinetic studies.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. For a molecule such as 4-(Piperidin-4-yl)morpholine, understanding its salt form, in this case, the 2,2,2-trifluoroacetate, is paramount. Salt formation is a common and effective strategy to enhance properties like solubility and stability. The choice of the counter-ion, here trifluoroacetate, can significantly modulate these critical parameters.

This guide will systematically dissect the key physicochemical attributes of 4-(Piperidin-4-yl)morpholine and its trifluoroacetate salt, providing both available data and predictive insights grounded in established chemical principles.

Molecular Identity and Structure

A foundational aspect of physicochemical characterization is the unambiguous identification of the molecule.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Structure of this compound.

Molecular Formula and Weight

| Property | Value | Source |

| Molecular Formula (Salt) | C11H19F3N2O3 | [1] |

| Molecular Weight (Salt) | 284.28 g/mol | [1] |

| Molecular Formula (Free Base) | C9H18N2O | [2][3] |

| Molecular Weight (Free Base) | 170.25 g/mol | [2][3] |

| CAS Number (Salt) | 436099-97-7 | [1] |

| CAS Number (Free Base) | 53617-35-9 | [2][3][4][5][6] |

Thermal Properties: Melting Point

The melting point is a critical parameter for assessing the purity and solid-state stability of a compound.

Melting Point of the Free Base

The experimentally determined melting point of the free base, 4-(Piperidin-4-yl)morpholine, is reported to be in the range of 40-43 °C .[6][7] This relatively low melting point suggests that the free base exists as a solid at room temperature but may require controlled storage conditions to prevent melting or sintering.

Expected Influence of the Trifluoroacetate Counter-ion

The formation of a salt, such as the trifluoroacetate salt, generally leads to a significant increase in the melting point compared to the free base. This is due to the introduction of strong ionic interactions in the crystal lattice, which require more energy to overcome. For comparison, the melting point of ammonium trifluoroacetate is reported as 123-125 °C.[8] It is therefore anticipated that the melting point of this compound will be substantially higher than that of the free base.

Experimental Protocol for Melting Point Determination (Capillary Method)

The determination of the melting point should be performed according to established pharmacopeial methods, such as USP General Chapter <741> or European Pharmacopoeia 2.2.14.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

Sample Preparation: The sample should be a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Introduce the powdered sample into a capillary tube to a depth of 2-4 mm.

-

Determination:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The range between these two temperatures is the melting range.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability.

Solubility of the Free Base

The free base, 4-(Piperidin-4-yl)morpholine, is a basic compound and its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated.

Expected Influence of the Trifluoroacetate Counter-ion

The formation of a salt with a strong acid like trifluoroacetic acid is a common strategy to significantly enhance the aqueous solubility of a basic parent molecule. Trifluoroacetic acid is highly soluble in water.[8] Therefore, this compound is anticipated to have a much higher aqueous solubility compared to the free base, particularly at neutral and basic pH.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The aqueous solubility can be determined following the OECD Guideline 105 (Water Solubility).[2][4][9][10]

Apparatus:

-

Shaker or rotator capable of maintaining a constant temperature.

-

Centrifuge.

-

Analytical balance.

-

pH meter.

-

Suitable analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Equilibration: Add an excess amount of the compound to a known volume of water (or buffer of a specific pH) in a flask.

-

Shaking: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the suspension to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method.

Caption: Workflow for Aqueous Solubility Determination.

Ionization Constant (pKa)

The pKa value(s) of a molecule are crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract.

pKa of the Free Base

The free base, 4-(Piperidin-4-yl)morpholine, has two basic nitrogen atoms: one in the piperidine ring and one in the morpholine ring. The piperidine nitrogen is generally more basic than the morpholine nitrogen due to the electron-withdrawing effect of the oxygen atom in the morpholine ring. The predicted pKa for the piperidine nitrogen is approximately 10.21 .[6][7]

Expected Influence of the Trifluoroacetate Counter-ion

The trifluoroacetate salt is formed by the protonation of the more basic piperidine nitrogen by trifluoroacetic acid. Trifluoroacetic acid is a strong acid with a pKa around 0.2-0.5.[1] In solution, the salt will exist as the protonated 4-(piperidin-4-yl)morpholinium cation and the trifluoroacetate anion. The pKa of the conjugate acid of the piperidine will remain the key determinant of the pH-dependent charge state of the molecule.

Experimental Protocol for pKa Determination (Potentiometric Titration)

The pKa can be determined according to OECD Guideline 112 (Dissociation Constants in Water).[11][12][13]

Apparatus:

-

Potentiometric titrator with a pH electrode.

-

Stirrer.

-

Temperature control system.

Procedure:

-

Solution Preparation: Dissolve a known amount of the compound in water or a suitable co-solvent.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Data Analysis: Record the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the pH at the half-equivalence point.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a key predictor of a drug's ability to cross biological membranes.

LogP of the Free Base

The predicted LogP (octanol-water partition coefficient) for the neutral form of 4-(Piperidin-4-yl)morpholine is approximately 0.3 .[6][7] This value suggests that the free base has a relatively balanced hydrophilic-lipophilic character.

Expected Influence of the Trifluoroacetate Counter-ion on LogD

The trifluoroacetate salt will significantly impact the distribution coefficient (LogD), which is the effective lipophilicity at a given pH. At physiological pH (e.g., 7.4), the piperidine nitrogen will be predominantly protonated, making the molecule more polar and thus reducing its partitioning into the octanol phase. The LogD at pH 7.4 is expected to be significantly lower (more negative) than the LogP of the neutral free base.

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

The LogP and LogD can be determined using the shake-flask method as described in OECD Guideline 107.[6][14]

Apparatus:

-

Separatory funnels.

-

Shaker.

-

Centrifuge.

-

Analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Solvent Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase to a separatory funnel.

-

Equilibration: Shake the funnel until equilibrium is reached.

-

Phase Separation: Allow the phases to separate, using centrifugation if necessary.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases.

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) for the neutral species.

-

LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) at a specific pH.

-

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the free base is expected to show characteristic signals for the piperidine and morpholine ring protons. Upon formation of the trifluoroacetate salt, the proton on the piperidinium nitrogen will likely be observable, and there may be shifts in the signals of the adjacent protons due to the positive charge.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms in the piperidine and morpholine rings. The carbons adjacent to the protonated nitrogen in the salt form may experience a downfield shift.

-

¹⁹F NMR: The trifluoroacetate anion will exhibit a single, sharp signal in the fluorine NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the trifluoroacetate salt is expected to show characteristic absorption bands for the N-H stretching of the piperidinium ion, C-O stretching of the morpholine ether, and strong, characteristic bands for the carboxylate (COO⁻) and C-F bonds of the trifluoroacetate anion.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should readily show the protonated molecular ion of the free base at an m/z corresponding to [C9H18N2O + H]⁺.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of this compound. By leveraging the available data for the free base and applying established principles of medicinal chemistry, we have offered expert insights into the expected properties of the trifluoroacetate salt. The provided experimental protocols, based on international guidelines, offer a robust framework for researchers to generate precise and reliable data for this compound. A thorough understanding and experimental determination of these properties are critical for the successful advancement of this compound in any drug development program.

References

- 1. achmem.com [achmem.com]

- 2. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 53617-35-9 4-Morpholino piperidine AKSci J90870 [aksci.com]

- 5. CAS 53617-35-9 | 3H31-1-X8 | MDL MFCD03274733 | 4-(Piperidin-4-yl)morpholine | SynQuest Laboratories [synquestlabs.com]

- 6. 53617-35-9 CAS MSDS (4-Morpholinopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 8. AMMONIUM TRIFLUOROACETATE | 3336-58-1 [chemicalbook.com]

- 9. amino-tropane TFA salt | C10H17F3N2O2 | CID 86623202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-PIPERIDIN-4-YL-MORPHOLINETRIFLUOROACETATE [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate CAS 436099-97-7

An In-Depth Technical Guide to 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate (CAS 436099-97-7): A Privileged Scaffold for Drug Discovery

Section 1: Introduction and Strategic Importance

This compound, identified by CAS number 436099-97-7, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry.[1] While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, offering a strategic advantage in the design of novel therapeutics.[2][3]

The structure uniquely combines two key heterocyclic systems: a piperidine ring and a morpholine ring.[4] The piperidine moiety provides a robust, saturated nitrogen-containing ring that is a cornerstone in the development of drugs targeting the central nervous system (CNS).[5][6] The morpholine ring is frequently incorporated by medicinal chemists to enhance the pharmacokinetic properties of a molecule, such as improving aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[3][7] The trifluoroacetate salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analysis, and applications.

Section 2: Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical and physical characteristics. The trifluoroacetate salt form is typically a stable, solid material, making it suitable for storage and use in multi-step synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 436099-97-7 | [1][8] |

| Molecular Formula | C₁₁H₁₉F₃N₂O₃ | [1][8] |

| Molecular Weight | 284.28 g/mol | [1] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 40-43 °C (for free base) | [1][9][10] |

| Boiling Point | 100-115 °C at 0.15-0.20 mm Hg (for free base) | [1][9][10] |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon) | [1][8] |

| SMILES | OC(=O)C(F)(F)F.C1CC(CCN1)N1CCOCC1 |

Section 3: The Privileged Scaffold in Medicinal Chemistry

The strategic combination of the piperidine and morpholine rings confers significant advantages in drug design. This scaffold approach accelerates the discovery process by providing a pre-validated core structure with favorable drug-like properties.

The causality behind its effectiveness stems from:

-

Morpholine's Pharmacokinetic Contribution: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility. Its presence often reduces the basicity of the adjacent nitrogen compared to a piperazine ring, which can be beneficial for tuning pKa and avoiding off-target interactions. Furthermore, the morpholine moiety is generally more resistant to metabolic oxidation than many other alkylamino groups, enhancing the metabolic stability and half-life of the final drug candidate.[7]

-

Piperidine's Pharmacodynamic Role: The piperidine ring serves as a versatile, three-dimensional scaffold. The secondary amine (or a substituted nitrogen) provides a key interaction point for many receptors and enzymes. The ring's chair conformation allows for precise spatial orientation of substituents, enabling high-affinity and selective binding to the target protein.[5]

Section 4: Synthesis and Purification Protocol

A common and reliable method for synthesizing 4-(Piperidin-4-yl)morpholine involves reductive amination, followed by deprotection and salt formation. The following protocol is a representative example based on established chemical literature.[1]

Experimental Protocol: Synthesis

-

Step 1: Reductive Amination

-

Rationale: This step forms the crucial C-N bond between the piperidine and morpholine rings. Tert-butyl 4-oxo-piperidine-1-carboxylate is used as the starting material; the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from self-reacting and directing the reaction to the desired ketone.

-

To a stirred solution of tert-butyl 4-oxo-piperidine-1-carboxylate (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF), add morpholine (1.2 eq) and tetraisopropyl titanate (1.5 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add ethanol to the mixture, followed by the cautious addition of a mild reducing agent such as sodium cyanoborohydride (0.67 eq). Sodium cyanoborohydride is selective for the iminium ion over the ketone, which is critical for high yield.

-

Stir the reaction overnight at room temperature. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

-

Step 2: Work-up and Purification of Boc-Protected Intermediate

-

Rationale: This sequence removes inorganic byproducts and isolates the protected intermediate.

-

Filter the reaction mixture to remove titanium dioxide precipitate.

-

Partition the filtrate between a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

If necessary, purify the intermediate by column chromatography on silica gel.

-

-

Step 3: Deprotection and Salt Formation

-

Rationale: The Boc protecting group is acid-labile. Trifluoroacetic acid (TFA) is used to both remove the Boc group and form the desired trifluoroacetate salt in a single, efficient step.

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (e.g., a 50% solution of TFA in DCM) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting residue can be lyophilized (freeze-dried) to yield this compound as a solid.

-

Section 5: Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of the synthesized compound before its use in drug discovery workflows.

Protocol: Analytical Workflow

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

System: Reverse-phase HPLC with UV detection (e.g., 210 nm).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. The TFA in the mobile phase ensures the analyte remains protonated and gives sharp peaks.

-

Flow Rate: 1.0 mL/min.

-

Analysis: A successful synthesis should yield a chromatogram with a major peak corresponding to the product, with purity typically expected to be >95%.

-

-

Identity Confirmation via Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is infused into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺.

-

Expected Result: The molecular weight of the free base (C₉H₁₈N₂O) is 170.25 g/mol .[4][11] Therefore, the expected m/z value for the [M+H]⁺ ion is approximately 171.2.[1]

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR spectroscopy.

-

Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Analysis: The ¹H NMR spectrum will confirm the presence of all protons and their chemical environments (e.g., signals for morpholine and piperidine rings). Integration of the peaks should correspond to the number of protons in the structure. ¹³C NMR will confirm the number of unique carbon atoms.

-

Section 6: Applications in Drug Discovery and Development

4-(Piperidin-4-yl)morpholine is not just a theoretical scaffold; it is actively used as a key intermediate in the synthesis of a wide range of investigational and approved drugs.

-

CNS Disorders: Its favorable properties for CNS penetration make it a valuable building block for agents targeting neurological and psychiatric conditions. It is a known reactant for synthesizing selective adenosine A2A receptor antagonists (for conditions like Parkinson's disease) and novel antidepressants.[9][12]

-

Oncology: The compound is a documented intermediate in the synthesis of Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[13]

-

Antithrombotic Agents: It has been used to develop orally bioavailable P2Y12 antagonists, which are crucial for inhibiting platelet aggregation in the treatment of cardiovascular diseases.[12]

-

Infectious Diseases: The scaffold has been incorporated into quinoline derivatives with antimicrobial activity and into novel antimalarial agents.[9][12]

The versatility of this intermediate allows for its incorporation into diverse molecular architectures, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Section 7: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety. The information provided is a summary based on available Safety Data Sheets (SDS).[14][15][16]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][16]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[14][15]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[14][16] If inhalation risk is high, use a full-face respirator.[15]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][15]

-

Skin: Remove contaminated clothing and flush skin with plenty of soap and water.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

-

Section 8: Conclusion

This compound is a testament to the power of scaffold-based design in modern drug discovery. Its intelligent combination of a pharmacokinetically favorable morpholine ring and a pharmacodynamically versatile piperidine core makes it a highly valuable and widely used intermediate. For researchers and scientists, this compound represents a reliable starting point for the synthesis of novel therapeutics across multiple disease areas, from oncology to central nervous system disorders. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation medicines.

References

- 1. 4-(PIPERIDIN-4-YL)-MORPHOLINE | 436099-97-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. achmem.com [achmem.com]

- 9. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 10. 4-(PIPERIDIN-4-YL)-MORPHOLINE [myskinrecipes.com]

- 11. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-モルホリノピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Page loading... [guidechem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. echemi.com [echemi.com]

- 16. aksci.com [aksci.com]

A Technical Guide to the Biological Activity of Morpholine and Piperidine Derivatives

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents across diverse biological targets. These are known as "privileged structures." Among the most prominent are the six-membered heterocyclic amines, morpholine and piperidine. Their prevalence is not coincidental; it is a direct result of their advantageous physicochemical and metabolic properties, which make them ideal scaffolds for drug design.[1][2]

Morpholine, with its dual heteroatoms of nitrogen and oxygen, offers a unique balance of hydrophilicity and lipophilicity.[3] This characteristic is crucial for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties, often enhancing solubility and the ability to cross biological membranes like the blood-brain barrier (BBB).[4][5] The morpholine ring can act as a simple PK modulator, a rigid scaffold to correctly orient pharmacophoric groups, or a direct interacting element with a biological target.[6]

Piperidine, a ubiquitous motif in natural alkaloids and synthetic drugs, provides a conformationally flexible yet stable saturated ring system.[7][8] This allows its derivatives to adapt their shape to the steric demands of enzyme active sites and receptor binding pockets.[8] The basic nitrogen atom of the piperidine ring is often crucial for forming key salt-bridge interactions, anchoring the molecule to its target. The strategic functionalization of the piperidine scaffold has led to breakthroughs in numerous therapeutic areas, including oncology, neuropharmacology, and infectious diseases.[9][10]

This guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of morpholine and piperidine derivatives, offering field-proven insights for researchers and drug development professionals.

Section 1: The Role of Structure in Biological Activity (SAR)

The biological activity of morpholine and piperidine derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents attached to the core ring. Understanding these structure-activity relationships (SAR) is fundamental to designing potent and selective drug candidates.[11][12]

The morpholine moiety is often incorporated to enhance potency through molecular interactions with target proteins or to improve metabolic stability.[11] For instance, the oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions.[13] The nitrogen atom's basicity (pKa ≈ 8.5) allows it to be protonated at physiological pH, influencing solubility and interactions with acidic residues in protein targets.

Similarly, the piperidine ring's contribution to activity is highly dependent on its substitution pattern.[14] For example, substitution at the 4-position is common in many CNS-active drugs, while different substitution patterns can direct the molecule towards other targets like kinases or proteases. The conformational flexibility of the piperidine ring (e.g., chair vs. boat conformations) can also play a critical role in achieving the optimal geometry for binding.[8]

The following diagram illustrates the general concept of how these scaffolds are utilized in drug design, acting as a central framework for various functional groups (R1, R2, R3) that are responsible for target recognition and modulation of physicochemical properties.

Caption: A diagram illustrating the role of morpholine/piperidine scaffolds in drug design.

Section 2: Therapeutic Applications in Oncology

Both morpholine and piperidine scaffolds are integral to a large number of anticancer agents, targeting various hallmarks of cancer.[14][15]

Morpholine Derivatives in Kinase Inhibition: The morpholine ring is a key component of several successful kinase inhibitors. A prime example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The morpholine group enhances the drug's solubility and pharmacokinetic profile, which is critical for oral bioavailability.[1] Another example is the dual PI3K/mTOR inhibitor, where the morpholine ring is crucial for binding to the kinase active site.[4]

Piperidine Derivatives in Cancer Therapy: Piperidine derivatives have demonstrated potent anticancer activity through diverse mechanisms, including inhibition of cell proliferation, induction of apoptosis, and interference with DNA replication.[15][16] For instance, certain piperidine compounds act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[15] Others have been shown to intercalate into DNA, preventing replication and transcription.[17]

Comparative Anticancer Activity: The potency of these derivatives is often evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of their cytotoxic effects.

| Derivative Class | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Piperidine | Compound 17a | PC3 (Prostate) | 0.81 | Colchicine Binding Site Inhibitor | [15] |

| Piperidine | Compound 17a | MGC803 (Gastric) | 1.09 | Colchicine Binding Site Inhibitor | [15] |

| Piperidine | DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 | Estrogen Receptor α Degrader | [15] |

| Morpholine | Gefitinib | NCI-H358 (Lung) | 0.015 | EGFR Tyrosine Kinase Inhibitor | [18] |

| Morpholine | Linezolid | (Used as antibacterial) | N/A | Protein Synthesis Inhibitor | [18] |

Featured Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib targets the tyrosine kinase domain of EGFR, which is often overexpressed or mutated in non-small cell lung cancer. By blocking ATP from binding to this domain, Gefitinib inhibits the autophosphorylation of EGFR and blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. ijnrd.org [ijnrd.org]

- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciencescholar.us [sciencescholar.us]

Exploratory Studies on Trifluoroacetate Salts of Piperidine Compounds: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] During their synthesis and purification, particularly through common techniques like solid-phase synthesis and reverse-phase HPLC, these basic compounds are frequently isolated as trifluoroacetate (TFA) salts.[4][5] This guide provides an in-depth exploration of the multifaceted nature of piperidine TFA salts. We will delve into the rationale behind their formation, establish robust protocols for their comprehensive characterization, and critically evaluate their stability and physicochemical properties. Furthermore, we address the prevalent "TFA problem"—its potential for biological interference and toxicity—and provide validated workflows for its removal and exchange for pharmaceutically acceptable counter-ions.[6][7][8][9] This document is intended to serve as a practical, field-proven resource for scientists navigating the challenges and opportunities presented by these common yet complex entities in drug discovery and development.

The Genesis of Piperidine TFA Salts: An Inevitable Partnership

In drug development, the journey of a molecule is often dictated by the practicalities of its synthesis and purification. Piperidine-containing compounds, being basic, readily form salts. The prevalence of the trifluoroacetate salt is not typically a deliberate design choice but rather a direct consequence of the most efficient and widely used chemical methodologies.

Causality in Formation

-

Solid-Phase Peptide Synthesis (SPPS): For peptide-based piperidine analogues or when using piperidine-containing linkers, Trifluoroacetic Acid (TFA) is the reagent of choice for the final cleavage step, liberating the crude product from its solid support resin.[4][10] Its high acidity (pKa ~0.5) ensures a rapid and complete reaction, maximizing yield.[4]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common ion-pairing agent used in the mobile phase for the purification of basic compounds like piperidines.[11][12] At a low concentration (typically 0.1%), it protonates the basic piperidine nitrogen, neutralizes residual silanol groups on the silica-based column packing, and forms a neutral ion pair. This mechanism is critical for achieving sharp, symmetrical peaks and obtaining high-purity material.[11][12]

The result of these standard procedures is that the purified piperidine compound is isolated as a TFA salt following lyophilization. Understanding this origin is the first step in developing a comprehensive analytical and handling strategy.

Comprehensive Characterization: A Multi-Technique Approach

Characterizing a TFA salt is a two-fold challenge: one must validate the structure of the piperidine compound itself and also accurately define the nature and stoichiometry of its counter-ion. A failure to do so can lead to significant errors in molecular weight calculations, concentration determinations, and the interpretation of biological data.

Structural Elucidation & Verification

A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These spectra confirm the core structure of the piperidine derivative. Protonation of the piperidine nitrogen by TFA typically leads to a downfield shift of adjacent protons.

-

¹⁹F NMR: This is a direct and powerful method to confirm the presence of the trifluoroacetate counter-ion. The TFA anion gives a sharp singlet, typically around -76 ppm (relative to CFCl₃).[13] Quantitative ¹⁹F NMR can also be used to determine the molar ratio of the counter-ion to the piperidine compound.

-

-

Mass Spectrometry (MS):

-

LC-MS with Electrospray Ionization (ESI): In positive ion mode, ESI-MS will detect the protonated piperidine compound ([M+H]⁺), confirming its molecular weight.[14] The TFA anion is not typically observed in positive mode. The high sensitivity of modern LC-MS also makes it an excellent tool for identifying impurities.[15]

-

Tandem MS (MS/MS): Fragmentation analysis is essential for confirming the structure of novel piperidine derivatives. The fragmentation patterns are influenced by the substituents on the piperidine ring and provide a structural fingerprint.[14][16]

-

Purity, Identity, and Counter-Ion Stoichiometry

While NMR and MS confirm structure, chromatography is the workhorse for assessing purity and quantifying the components of the salt.

-

High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is the gold standard for purity assessment. A gradient method using a C18 column with a mobile phase containing an ion-pairing agent (often TFA itself) coupled with UV detection is standard.[17]

-

Ion Chromatography (IC): This is the preferred method for the direct quantification of residual TFA.[18][19] IC with suppressed conductivity detection can accurately measure the amount of trifluoroacetate anion in a sample, which is critical for determining the net mass of the active compound and for validating TFA removal procedures.[19][20]

Experimental Protocol: Quantification of Residual TFA by Ion Chromatography

This protocol provides a self-validating system to accurately determine the weight percentage of TFA in a lyophilized piperidine salt.

-

Standard Preparation: Prepare a stock solution of sodium trifluoroacetate of known concentration (e.g., 1000 µg/mL) in deionized water. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh approximately 5 mg of the piperidine TFA salt. Dissolve in a known volume of deionized water (e.g., 10 mL) to create a stock solution. Further dilute as necessary to fall within the range of the calibration curve.

-

Chromatographic Conditions (Example):

-

Instrument: Dionex ICS-series system or equivalent.

-

Column: IonPac AS14 or similar anion exchange column.[19]

-

Eluent: 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.

-

Flow Rate: 1.0 mL/min.

-

Detection: Suppressed conductivity.

-

-

Analysis: Inject the standards to establish the calibration curve. Inject the sample preparation in triplicate.

-

Calculation: Determine the concentration of TFA in the sample solution from the calibration curve. Calculate the weight percentage in the original solid sample using the following formula: %TFA = (Concentration_from_curve [µg/mL] * Dilution_volume [mL]) / (Initial_sample_weight [µg]) * 100

-

Validation: The precision of the method should be confirmed by ensuring the Relative Standard Deviation (RSD) of the triplicate injections is below a defined threshold (e.g., <5%).[18]

Physicochemical Properties

The salt form profoundly impacts a compound's solid-state properties, which are critical for formulation and stability.

-

Crystallinity: TFA salts can be either crystalline or amorphous.[21][22] The degree of crystallinity affects properties like solubility, stability, and handling. Differential Scanning Calorimetry (DSC) can be used to identify melting points and phase transitions, indicating a crystalline solid, while a broad, undefined transition may suggest an amorphous state.[21]

-

Hygroscopicity: This is the tendency of a solid to absorb moisture from the environment.[23][24] Many TFA salts, particularly amorphous ones, are known to be hygroscopic.[25][26] This can lead to physical changes like caking, and chemical degradation.[27] Hygroscopicity is typically measured by Dynamic Vapor Sorption (DVS) or by determining the weight gain after exposure to a controlled high-humidity environment (e.g., 80% RH at 25°C for 24 hours).[23]

| Hygroscopicity Class | Weight Gain (at 80% RH, 25°C) | Implications for Handling |

| Non-hygroscopic | < 0.2% | Standard handling procedures. |

| Slightly hygroscopic | 0.2% to < 2% | Requires controlled storage. |

| Hygroscopic | 2% to < 15% | Requires strict control over humidity during handling and storage.[23] |

| Very hygroscopic | ≥ 15% | Requires handling in a glovebox or dry room; specialized packaging is essential.[23] |

The "TFA Problem": Critical Considerations for Drug Development

While TFA is a valuable tool in synthesis and purification, its presence in a final compound intended for biological testing or clinical use is often undesirable.

-

Biological Interference: Residual TFA has been shown to interfere with cellular assays, sometimes suppressing cell proliferation or causing other unpredictable fluctuations in experimental data.[7][8][10]

-

Potential Toxicity: While several FDA-approved drugs exist as TFA salts, the counter-ion is generally considered toxic and undesirable for preclinical and clinical candidates.[5][6][18] Regulatory bodies often require exchanging it for a more biologically benign counter-ion like acetate or hydrochloride.[8][9]

This necessitates robust and verifiable methods for TFA removal and salt form exchange.

Workflow for Piperidine Compound Development

Caption: Overall workflow from purification to a final, characterized salt form.

TFA Removal and Salt Exchange Protocols

The goal is to replace the strongly bound TFA counter-ion (from a strong acid) with a counter-ion from another acid, typically a pharmaceutically acceptable one like HCl (strong acid) or acetic acid (weak acid).

Experimental Protocol: TFA to Hydrochloride (HCl) Salt Exchange

This method relies on protonating the trifluoroacetate anion with a stronger acid (HCl, pKa = -7) to form volatile trifluoroacetic acid, which is then removed by lyophilization.[6][28]

-

Dissolution: Dissolve the piperidine TFA salt in a suitable volume of deionized water (e.g., 1 mg/mL).

-

Acidification: Add a solution of 100 mM HCl to the dissolved peptide solution to achieve a final HCl concentration of approximately 10 mM.[6] This ensures a large molar excess of chloride ions.

-

Equilibration: Allow the solution to stand at room temperature for at least 5 minutes to ensure complete counter-ion exchange equilibrium.

-

Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to minimize segregation of solutes.

-

Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed, sublimating away both water and the volatile trifluoroacetic acid.

-

Repetition (Self-Validation): To ensure complete removal, re-dissolve the lyophilized powder in a 10 mM HCl solution, freeze, and lyophilize again.[6] This cycle should be repeated 2-3 times.

-

Verification: The final product must be analyzed by Ion Chromatography to confirm the absence of TFA and by a method like titration or a separate IC method to quantify the chloride content. This verification step is non-negotiable and closes the experimental loop.

Comparison of Salt Exchange Strategies

| Method | Principle | Advantages | Disadvantages |

| Lyophilization with Stronger Acid (e.g., HCl) | Displacement of TFA by an excess of a stronger, volatile acid.[28] | Simple, effective for complete removal, scalable. | Requires handling of corrosive acids; may not be suitable for acid-labile compounds. |

| Ion Exchange Chromatography | Passing the salt solution through a resin pre-loaded with the desired counter-ion (e.g., acetate).[12][29] | Mild conditions, can exchange for a wide variety of counter-ions. | Can be time-consuming, potential for sample loss on the resin, requires method development. |

| RP-HPLC with Alternative Mobile Phase | Re-purifying the compound using a mobile phase containing the desired counter-ion (e.g., acetic acid).[28] | Combines purification and salt exchange in one step. | Often results in only partial exchange; may require multiple runs; TFA is a superior ion-pairing agent, so chromatography may be compromised.[28] |

Analytical Techniques Relationship Diagram

Caption: Interplay of analytical techniques for full characterization.

Conclusion

The trifluoroacetate salts of piperidine compounds are ubiquitous intermediates in the drug discovery pipeline. A thorough understanding of their origin, coupled with a rigorous, multi-technique characterization strategy, is paramount for any research scientist. While TFA is an invaluable process aid, its presence in final compounds requires careful consideration and management. The decision to proceed with a TFA salt or exchange it for a pharmaceutically acceptable alternative must be data-driven, supported by validated protocols for both the exchange process and its analytical verification. By adopting the systematic approaches outlined in this guide, researchers can ensure the integrity of their chemical matter, the reproducibility of their biological data, and the smooth progression of their compounds from the bench to developmental milestones.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. nbinno.com [nbinno.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. lifetein.com [lifetein.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. peptide.com [peptide.com]

- 12. omizzur.com [omizzur.com]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Counter Ion Analysis for Pharmaceuticals | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. data.epo.org [data.epo.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 26. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]

- 27. pharmainfo.in [pharmainfo.in]

- 28. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 29. peptide.com [peptide.com]

Technical Guide: Physicochemical Properties, Synthesis, and Analysis of N-Trifluoroacetyl Dipeptide Esters

A Case Study on a Representative Isomer of C₁₁H₁₉F₃N₂O₃: N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester

Author's Note: The molecular formula C₁₁H₁₉F₃N₂O₃ describes a multitude of potential chemical isomers. As no single, extensively documented compound with this exact formula is prominent in scientific literature, this guide will focus on a chemically representative and plausible structure: N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester (TFA-Val-Pro-OMe) . This molecule, a protected dipeptide, embodies the key structural features suggested by the formula—a peptide backbone, an N-terminal trifluoroacetyl (TFA) protecting group, and a C-terminal methyl ester. The principles, experimental methodologies, and analytical strategies detailed herein are broadly applicable to other isomers and analogues within this chemical class, providing a robust framework for researchers in peptide chemistry and drug development.

Molecular Overview and Physicochemical Properties

N-α-Trifluoroacetyl-L-valyl-L-proline Methyl Ester (TFA-Val-Pro-OMe) is a synthetic dipeptide derivative. The incorporation of the TFA group serves a dual purpose in synthetic chemistry: it acts as a protecting group for the N-terminal amine to prevent unwanted side reactions during peptide coupling, and its fluorine atoms provide a valuable spectroscopic marker for ¹⁹F NMR analysis and can enhance the volatility of the molecule for gas chromatography-mass spectrometry (GC-MS). The proline residue introduces a rigid kink into the peptide backbone, influencing its conformational properties.

Structural and Chemical Data

The fundamental properties of TFA-Val-Pro-OMe are summarized below. These values are critical for designing experimental conditions, from selecting appropriate solvents for synthesis and purification to establishing parameters for analytical characterization.

| Property | Value | Significance in Research |

| Molecular Formula | C₁₃H₁₉F₃N₂O₄ | Defines the elemental composition and exact mass. |

| Molecular Weight | 338.30 g/mol | Essential for stoichiometric calculations in synthesis and for preparing solutions of known concentration. |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)OC)NC(=O)C(F)(F)F | Provides a machine-readable line notation of the chemical structure. |

| IUPAC Name | methyl 1-(N-(2,2,2-trifluoroacetyl)-L-valyl)-L-prolinate | The systematic and unambiguous name according to chemical nomenclature rules. |

| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like DCM, EtOAc, and moderate solubility in polar aprotic solvents. Crucial for predicting chromatographic behavior and membrane permeability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility, crystal packing, and potential for intermolecular interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 (3x F, 2x C=O) | Affects solubility in protic solvents and the potential for forming hydrogen bonds with receptors or enzymes. |

Synthesis and Purification Workflow

The synthesis of TFA-Val-Pro-OMe is typically achieved through a standard solution-phase peptide coupling strategy. The causality behind this workflow is rooted in the fundamental principles of peptide chemistry: temporary protection of reactive functional groups to ensure the specific formation of the desired amide bond.

Rationale for Experimental Design

-

N-Terminal Protection: The valine residue is first protected with a trifluoroacetyl group. Ethyl trifluoroacetate is often used for this purpose due to its reactivity and the straightforward nature of the reaction.[1] This prevents the valine N-terminus from self-coupling or reacting with the activated carboxyl group of another valine molecule.

-

C-Terminal Protection: The proline residue is protected as a methyl ester. This is commonly achieved by reacting proline with methanol under acidic conditions (e.g., using thionyl chloride). This protection prevents the proline carboxyl group from reacting with the incoming activated valine.

-

Carbodiimide Coupling: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid of TFA-Valine. This forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of the proline methyl ester to form the target peptide bond.

-

Purification: Following the reaction, purification is essential to remove unreacted starting materials, coupling reagents, and byproducts (like dicyclohexylurea, DCU, if DCC is used). Flash column chromatography is the method of choice, leveraging the polarity difference between the product and impurities.

Diagram: Synthesis Workflow

Caption: Solution-phase synthesis workflow for TFA-Val-Pro-OMe.

Step-by-Step Synthesis Protocol

PART A: Preparation of L-Proline Methyl Ester Hydrochloride

-

Suspend L-Proline (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the suspension over 30 minutes. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carboxylic acid, and methyl sulfite, which acts as the esterifying agent. The slow addition at 0°C controls the exothermic reaction.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid (L-Proline methyl ester hydrochloride) is typically used without further purification.

PART B: Peptide Coupling

-

Dissolve N-TFA-L-Valine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, suspend L-Proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add a tertiary base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and free the amine.

-

Cool the activated TFA-Valine solution to 0°C and slowly add the neutralized proline methyl ester solution.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate in vacuo and purify the crude residue by silica gel flash chromatography, typically using a gradient of ethyl acetate in hexanes.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized TFA-Val-Pro-OMe. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic peptides. A reversed-phase method is most appropriate for this moderately lipophilic compound.

Protocol: Reversed-Phase HPLC Analysis

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent, sharpening peak shape by neutralizing residual silanol groups on the silica support and protonating the peptide.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm. Causality: 214 nm is sensitive for the peptide backbone's amide bonds. 280 nm is used to check for aromatic impurities, which should be absent.

-

Expected Result: A single major peak with a retention time dependent on the exact gradient, indicating >95% purity.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray Ionization (ESI) is the preferred method for this type of molecule.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the purified sample (~0.1 mg/mL) in 50:50 acetonitrile:water.

-

Infuse the sample directly into the ESI source.

-

Acquire data in positive ion mode.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 339.13. A sodium adduct [M+Na]⁺ at m/z 361.11 may also be observed. The high-resolution mass should match the theoretical exact mass to within 5 ppm, confirming the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.

-

¹H NMR: Will show characteristic signals for the valine side chain (isopropyl doublet and multiplet), proline ring protons, and the methyl ester singlet. The amide N-H proton will appear as a doublet.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the three carbonyl carbons (TFA, amide, ester) and the characteristic CF₃ quartet.

-

¹⁹F NMR: This is a simple yet powerful experiment for this molecule. It will show a sharp singlet, confirming the presence and purity of the single trifluoroacetyl group.

Potential Applications and Biological Relevance

While TFA-Val-Pro-OMe is not a known therapeutic agent, its structural motifs are relevant in several areas of biochemical research.

-

Enzyme Substrate/Inhibitor Studies: Proline-containing peptides are critical for interactions with numerous enzymes, including proteases like prolyl oligopeptidase and cyclophilin. Fluorinated derivatives can serve as mechanistic probes or potential inhibitors, where the TFA group can alter binding affinity or electronic properties.

-

Chemical Biology Probes: The fluorine atoms serve as a non-invasive tag for ¹⁹F NMR studies, allowing researchers to monitor the peptide's interaction with larger proteins or biological systems without the need for fluorescent or radioactive labels.

-

Fragment-Based Drug Discovery: As a small, conformationally constrained dipeptide, it could serve as a starting fragment in screening campaigns to identify binders for protein targets that recognize proline-rich sequences.

The biological activity of any given isomer of C₁₁H₁₉F₃N₂O₃ would be highly dependent on its specific stereochemistry and conformation, which dictate its ability to bind to biological targets.[2][3][4]

Diagram: Logical Relationship in Drug Discovery

Caption: Role of a model compound in an early-stage drug discovery cascade.

References

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate: An Application and Protocol Guide